molecular formula C13H19NO4 B5120699 3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide

3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide

Cat. No.: B5120699
M. Wt: 253.29 g/mol
InChI Key: IGXVPFIKUILCJF-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide is a benzamide derivative characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring and a methoxypropan-2-yl group attached to the nitrogen atom of the amide. Benzamides are a significant class of compounds widely used in various fields, including medicine, industry, and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with an appropriate amine derivative. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity could be due to its interference with bacterial cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the methoxypropan-2-yl group also adds to its distinct properties compared to other benzamide derivatives .

Properties

IUPAC Name

3,4-dimethoxy-N-(1-methoxypropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-9(8-16-2)14-13(15)10-5-6-11(17-3)12(7-10)18-4/h5-7,9H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXVPFIKUILCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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